![molecular formula C7H7ClS B065297 3-(5-Chloro-2-thienyl)-1-propene CAS No. 173415-71-9](/img/structure/B65297.png)
3-(5-Chloro-2-thienyl)-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, like 3-(5-Chloro-2-thienyl)-1-propene, can involve various chemical routes, including reactions such as Claisen-Schmidt condensation reactions. These methods provide a framework for the synthesis of thiophene-based compounds, indicating a range of possibilities for creating 3-(5-Chloro-2-thienyl)-1-propene and its derivatives (Manjunath et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-chloro-2-chloromethyl-1-propene, has been studied via electron diffraction, revealing details about bond lengths, bond angles, and torsional angles which contribute to understanding the structural aspects of 3-(5-Chloro-2-thienyl)-1-propene. These studies provide valuable insights into the conformation and geometry of the molecule (Shen, 1979).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives demonstrate a range of reactivities and properties. For instance, reactions with N-phenylmaleimide, phenylvinyl sulfoxide, and dimethyl acetylenedicarboxylate show the versatility and reactivity of thiophene compounds, which can be extended to understand the chemical behaviors of 3-(5-Chloro-2-thienyl)-1-propene (Ishii et al., 1991).
Scientific Research Applications
Polymer Synthesis and Control
A pivotal study by Bronstein and Luscombe (2009) delves into the controlled polymerization of regioregular poly(3-hexylthiophene) (P3HT), a significant material for electronic and photonic devices. Their research achieved controlled molecular weights and distributions, essential for optimizing the material's performance in applications (Bronstein & Luscombe, 2009).
Chiral Separation Techniques
Liu Yan-me (2014) explored the chiral separation of Duloxetine intermediate, highlighting the significance of specific conditions for achieving high optical purity. This research is crucial for the pharmaceutical industry, where chiral purity can affect drug efficacy and safety (Liu Yan-me, 2014).
Photophysical Properties Modification
Research on modifying polythiophenes' optical properties by Yuning Li et al. (2002) showed that postfunctionalization with various groups could significantly enhance solid-state emission. This study offers insights into designing better materials for optoelectronic applications (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).
Organic Solar Cells
The development of novel fullerene derivatives for improved miscibility with polythiophene donors by Popescu et al. (2006) underscores the ongoing efforts to enhance organic solar cell performance. By substituting the phenyl group with a thienyl group, they aimed to optimize the morphology of bulk heterojunction photovoltaic devices, which is crucial for increasing their efficiency (Popescu, Van't Hof, Sieval, Jonkman, & Hummelen, 2006).
Molecular Electronics
Ono et al. (2014) synthesized a donor-acceptor diblock copolymer using a single catalyst, illustrating the potential for creating complex molecular architectures for organic electronics. Their method facilitates the formation of crystalline, lamellar stacks of donor and acceptor components, crucial for photovoltaic applications (Ono, Todd, Hu, Vanden Bout, & Bielawski, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-5-prop-2-enylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCWJYSKSZDSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641243 |
Source
|
Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173415-71-9 |
Source
|
Record name | 2-Chloro-5-(prop-2-en-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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